1-(2-chloro-4-methylphenyl)-3-(2-((6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)amino)ethyl)urea
描述
This compound is a urea derivative featuring a 2-chloro-4-methylphenyl group and a pyrimidinyl-ethylamine moiety substituted with a 2-methylimidazole ring. Its molecular formula is C₁₉H₂₀ClN₇O, with a calculated molecular weight of 397.86 g/mol.
属性
IUPAC Name |
1-(2-chloro-4-methylphenyl)-3-[2-[[6-(2-methylimidazol-1-yl)pyrimidin-4-yl]amino]ethyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClN7O/c1-12-3-4-15(14(19)9-12)25-18(27)22-6-5-21-16-10-17(24-11-23-16)26-8-7-20-13(26)2/h3-4,7-11H,5-6H2,1-2H3,(H,21,23,24)(H2,22,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPVKFZCQOUYUJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)NCCNC2=CC(=NC=N2)N3C=CN=C3C)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
The compound 1-(2-chloro-4-methylphenyl)-3-(2-((6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)amino)ethyl)urea has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in cancer treatment and enzyme inhibition. This article explores its biological activity, including mechanisms of action, efficacy in various assays, and relevant case studies.
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and modulate signaling pathways involved in cell proliferation and apoptosis. The imidazole and pyrimidine moieties are known to interact with various biological targets, including kinases and carbonic anhydrases, which play crucial roles in tumor growth and metastasis.
1. Anticancer Activity
Research has indicated that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its ability to inhibit the growth of various cancer cell lines. For instance, a study showed that derivatives containing similar structures displayed IC50 values ranging from 1.42 µM to 4.56 µM against leukemia and renal carcinoma cell lines, indicating potent cytotoxicity .
2. Enzyme Inhibition
The compound has also been evaluated for its inhibitory effects on carbonic anhydrase IX (CA IX), an enzyme implicated in tumor progression. It was found to possess a strong inhibitory effect with IC50 values comparable to other potent inhibitors, suggesting its potential as a therapeutic agent in targeting CA IX .
Case Study 1: Anticancer Efficacy
A recent study explored the effects of this compound on the K562 leukemia cell line, where it demonstrated a dose-dependent inhibition of cell proliferation. The mechanism was linked to the induction of apoptosis, evidenced by increased annexin V-FITC positivity .
Case Study 2: Enzyme Interaction
In another investigation focusing on CA IX inhibition, the compound was subjected to molecular docking studies which revealed favorable binding interactions with the active site of CA IX. This suggests that modifications to the structure could enhance selectivity and potency against this enzyme .
Table 1: Biological Activity Summary
| Activity Type | Target | IC50 Value (µM) | Reference |
|---|---|---|---|
| Anticancer | K562 Cell Line | 2.27 | |
| Anticancer | HL-60 Cell Line | 1.42 | |
| Enzyme Inhibition | Carbonic Anhydrase IX | 10.93 - 25.06 |
Table 2: Structural Modifications and Their Effects
| Compound Variant | Modification | Effect on Activity |
|---|---|---|
| Compound A | Addition of Cl | Increased potency against CA IX |
| Compound B | Removal of imidazole | Decreased anticancer activity |
相似化合物的比较
Comparison with Similar Compounds
1-(5-Chloro-2,4-dimethoxyphenyl)-3-(2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)urea (CAS 1170817-00-1)
- Structural Differences :
- The aryl group is substituted with 5-chloro-2,4-dimethoxy instead of 2-chloro-4-methyl.
- The pyrimidine ring bears a 3,5-dimethylpyrazole substituent instead of 2-methylimidazole.
- Physicochemical Properties: Molecular formula: C₂₀H₂₄ClN₇O₃ (MW: 445.9 g/mol).
1-(2-Chlorophenyl)-3-(2-((6-(dimethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)urea (CAS 1203013-14-2)
- Structural Differences: The aryl group is 2-chlorophenyl (lacking the 4-methyl group). The pyrimidine substituent is dimethylamino instead of methylimidazole.
- Physicochemical Properties: Molecular formula: C₁₇H₂₀ClN₇O (MW: 348.8 g/mol). The dimethylamino group introduces basicity, which may enhance solubility in acidic environments but reduce metabolic stability compared to imidazole .
1-(4-((6-(1H-Imidazol-1-yl)pyrimidin-4-yl)amino)phenyl)-3-(2-ethylphenyl)urea
- The pyrimidine substituent is unmethylated imidazole.
- However, the lack of halogenation may decrease lipophilicity and target affinity .
Data Table: Comparative Analysis
Research Findings and Implications
- Bioactivity Trends: The 2-methylimidazole group in the target compound may enhance kinase inhibition compared to dimethylpyrazole (CAS 1170817-00-1) or dimethylamino (CAS 1203013-14-2) due to stronger π-π stacking and hydrogen bonding . The 4-methyl group on the aryl ring in the target compound likely improves lipophilicity and bioavailability compared to the dimethoxy-substituted analog .
- Metabolic Stability: Imidazole-containing compounds (target and ) are prone to CYP450-mediated oxidation, whereas dimethylamino-substituted pyrimidines (CAS 1203013-14-2) may exhibit longer half-lives .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
